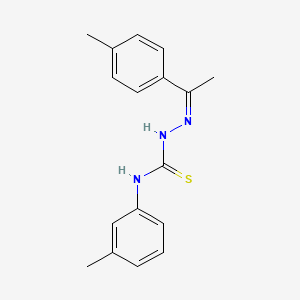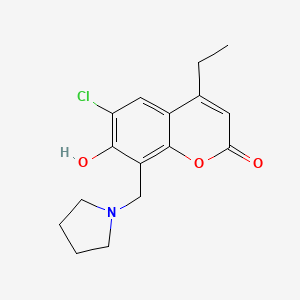
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone, also known as MET, is a thiosemicarbazone derivative that has shown promising results in scientific research. This compound is synthesized through a simple and efficient method and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone works by binding to the active site of ribonucleotide reductase and forming a complex that inhibits the enzyme's activity. This leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA synthesis and cell division. The inhibition of ribonucleotide reductase also leads to an increase in reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and physiological effects:
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good bioavailability and can easily penetrate cell membranes. In addition to its anticancer properties, 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone is its low toxicity, which makes it a promising candidate for cancer treatment. Additionally, its simple synthesis method and good bioavailability make it easy to work with in a laboratory setting. However, one limitation of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone is its relatively low potency compared to other anticancer drugs.
Direcciones Futuras
There are several future directions for research on 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone. One area of interest is the development of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone analogs with increased potency and selectivity for cancer cells. Another area of research is the combination of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone with other anticancer drugs to enhance its effectiveness. Additionally, the potential use of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone in other fields, such as neurodegenerative diseases and infectious diseases, is also an area of interest for future research.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone involves the reaction between 4-methylacetophenone and 3-methylphenylthiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline powder that is easily purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone works by inhibiting the enzyme ribonucleotide reductase, which is essential for DNA synthesis and cell proliferation. Additionally, 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-[(Z)-1-(4-methylphenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-12-7-9-15(10-8-12)14(3)19-20-17(21)18-16-6-4-5-13(2)11-16/h4-11H,1-3H3,(H2,18,20,21)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVNNQBLCXFJEH-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)NC2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=S)NC2=CC=CC(=C2)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(3-methylphenyl)-2-[1-(4-methylphenyl)ethylidene]hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)
![3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole](/img/structure/B5910404.png)
![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)
![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)


![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)

![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)

![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)
